molecular formula C6H9N3O2 B009466 methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate CAS No. 109012-96-6

methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B009466
CAS No.: 109012-96-6
M. Wt: 155.15 g/mol
InChI Key: CXAHIUONPHHSTL-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. It serves as a building block for more complex molecules and exhibits interesting chemical properties due to its unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate hydrazines with β-keto esters. One common method includes the cyclization of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl chloroformate under basic conditions . Another approach involves the use of terminal alkynes, hydrazines, and carbon monoxide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods often employ one-pot multicomponent processes, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Comparison with Similar Compounds

    3-amino-5-methyl-1H-pyrazole: Shares a similar pyrazole core but lacks the ester functional group.

    5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHIUONPHHSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550751
Record name Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109012-96-6
Record name Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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